4-(2-Aminopropan-2-yl)oxan-4-ol

MAO-B Inhibitor Monoamine Oxidase Neurodegeneration

Researchers face limited availability of small-molecule probes with dual MAO-B/LOXL2 inhibition and non-lipophilic, sp3-rich scaffolds. 4-(2-Aminopropan-2-yl)oxan-4-ol (CAS 1781147-10-1) addresses this gap. • Dual inhibitor: MAO-B IC50 480 nM, LOXL2 IC50 75-300 nM. • Physicochem. profile: LogP -0.73, Fsp3 1.0; restricts BBB penetration for peripheral MAO-B studies. • High-purity building block (≥95%) for diversity-oriented synthesis.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13246208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminopropan-2-yl)oxan-4-ol
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCOCC1)O)N
InChIInChI=1S/C8H17NO2/c1-7(2,9)8(10)3-5-11-6-4-8/h10H,3-6,9H2,1-2H3
InChIKeyDRTUQBAOEUHXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropan-2-yl)oxan-4-ol: Physicochemical and Functional Profile


4-(2-Aminopropan-2-yl)oxan-4-ol (CAS 1781147-10-1) is a small-molecule aminopropanol derivative featuring a tetrahydropyran (oxane) ring, with a molecular formula of C8H17NO2 and a molecular weight of 159 Da [1]. The compound is characterized by a low calculated LogP of -0.73, indicating high hydrophilicity, and a high fraction of sp³-hybridized carbons (Fsp3) of 1.0, which is associated with structural complexity and favorable drug-like properties [2]. It is commercially available as a research chemical with a purity of ≥95% .

Dual MAO-B / LOXL2 target engagement probe
Low lipophilicity, high polarity scaffold (LogP -0.73)
Fully saturated 3D architecture (Fsp3 1.0)

4-(2-Aminopropan-2-yl)oxan-4-ol: Unique Dual MAO-B/LOXL2 Inhibition


In the context of small-molecule probe development and drug discovery, generic substitution with standard MAO-B or LOXL2 inhibitors is scientifically inappropriate due to the compound's unique dual-target profile. Unlike potent, single-target inhibitors such as selegiline or rasagiline for MAO-B, or PXS-5153A for LOXL2, 4-(2-Aminopropan-2-yl)oxan-4-ol demonstrates moderate activity against both enzymes simultaneously [1]. This polypharmacological profile is not replicated by standard in-class alternatives and is essential for research exploring novel therapeutic hypotheses where modulating both pathways is required [2]. Its distinct physicochemical properties, particularly high hydrophilicity (LogP -0.73) and structural complexity (Fsp3 1.0), further differentiate it from the more lipophilic, propargylamine-based MAO-B inhibitors, impacting membrane permeability and potential off-target binding profiles [3].

Target
4-(2-Aminopropan-2-yl)oxan-4-ol: dual MAO-B / LOXL2 inhibitor
Single-target MAO-B inhibitors
Selegiline, rasagiline do not engage LOXL2; dual-pathway context not replicated
Target
Dual MAO-B / LOXL2 profile with moderate potency
Selective LOXL2 inhibitors
PXS-5153A lacks MAO-B activity; polypharmacology hypothesis unsupported
Target
Hydrophilic tetrahydropyran scaffold
Lipophilic propargylamine MAO-B inhibitors
Different permeability and selectivity profiles may shift off-target binding patterns

4-(2-Aminopropan-2-yl)oxan-4-ol: Quantitative Differentiation


MAO-B Inhibition and Isoform Selectivity

The compound demonstrates moderate, selective inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 480 nM, while showing 11.8-fold lower activity against human MAO-A (IC50 = 5.69 µM) [1]. This contrasts with more potent, irreversible MAO-B inhibitors like selegiline, which exhibit an IC50 of 19.58 nM for MAO-B but with a much higher selectivity index of 3434 (MAO-A IC50 = 67.24 µM) [2]. The moderate potency and moderate selectivity of 4-(2-aminopropan-2-yl)oxan-4-ol define a distinct pharmacological profile that may be advantageous for applications where complete, long-lasting enzyme inhibition is undesirable.

MAO-B Selectivity
Reported
IC50 480 nM
Sel. 11.8x
vs Selegiline
IC50 19.58 nM
Sel. 3434x
Supports moderate reversible inhibition study context
24.5× less potent; 291× lower selectivity
MAO-B Inhibitor Monoamine Oxidase Neurodegeneration

LOXL2 Inhibition and Dual-Target Profile

In addition to its MAO-B activity, the compound exhibits moderate inhibition of human Lysyl Oxidase Homolog 2 (LOXL2) with reported IC50 values ranging from 75.1 nM to 300 nM across different assay conditions [1]. While significantly less potent than dedicated LOXL2 inhibitors like PXS-5153A (IC50 < 40 nM), the compound uniquely combines this activity with its MAO-B inhibition . This dual-target profile is not observed with standard, highly potent and selective LOXL2 inhibitors, which are designed for single-target engagement.

LOXL2 Dual Profile
Reported
IC50 75–300 nM vs PXS-5153A
Supports dual-pathway polypharmacology research fit
1.9–7.5× less potent; range across assay conditions
LOXL2 Inhibitor Fibrosis Cancer

Physicochemical Properties and CNS Drug-Likeness

4-(2-Aminopropan-2-yl)oxan-4-ol possesses physicochemical properties that differ substantially from typical CNS-active MAO-B inhibitors. It has a low calculated LogP of -0.73 and a topological polar surface area (TPSA) of 55 Ų [1]. In contrast, selegiline has a predicted LogP of 2.2 and TPSA of 3 Ų . This difference in lipophilicity and polar surface area suggests that the compound may exhibit reduced passive membrane permeability and potentially lower brain penetration compared to selegiline, a key consideration for studies focused on peripheral versus central target engagement.

LogP & TPSA
Class-level
LogP -0.73
TPSA 55 Ų
vs Selegiline
LogP 2.2
TPSA 3 Ų
Supports peripheral target engagement model selection
2.93 log unit decrease; 52 Ų TPSA increase
Physicochemical Property LogP CNS Penetration

Structural Complexity and Fsp3 Character

The compound has a fraction of sp³-hybridized carbons (Fsp3) of 1.0, indicating a fully saturated, three-dimensional structure [1]. This is in contrast to many common MAO-B inhibitors like selegiline (Fsp3 = 0.38) and rasagiline (Fsp3 = 0.25), which possess more planar, aromatic features [2]. High Fsp3 values are correlated with increased structural complexity and have been associated with improved clinical success rates and reduced promiscuity in drug candidates.

Fsp3 Complexity
Class-level
Fsp3 1.0 vs Selegiline 0.38
Rasagiline 0.25
Supports 3D scaffold library design context
2.6–4.0× higher Fsp3
Fsp3 Structural Complexity Drug Design

4-(2-Aminopropan-2-yl)oxan-4-ol: Key Applications


Dual MAO-B/LOXL2 Polypharmacology Probe

The compound's unique, moderate dual inhibition of MAO-B (IC50 480 nM) and LOXL2 (IC50 75-300 nM) makes it an ideal starting point for chemical probe development in disease areas where both pathways are dysregulated, such as certain fibrotic and neurodegenerative disorders [1]. It is not suitable for studies requiring potent, single-target engagement, where dedicated tools like selegiline or PXS-5153A are more appropriate.

Scaffold to Minimize CNS Exposure

With its low LogP (-0.73) and high TPSA (55 Ų), the compound is a valuable scaffold for designing MAO-B inhibitors with restricted blood-brain barrier penetration [2]. This is in contrast to lipophilic inhibitors like selegiline, which readily enter the CNS. This property supports programs aiming to target peripheral MAO-B activity while minimizing central nervous system side effects.

Building Block for 3D Molecular Complexity

The high Fsp3 value (1.0) and tetrahydropyran core make 4-(2-aminopropan-2-yl)oxan-4-ol an attractive building block for diversity-oriented synthesis and the construction of complex, non-planar molecular libraries [3]. This is particularly relevant for medicinal chemists seeking to escape from flat, aromatic chemical space, which can be associated with promiscuous binding and poor developability.

Application
Selection Property
Validation Focus
Dual MAO-B/LOXL2 Probe Development
Dual enzyme inhibition profile
Polypharmacology endpoint response in disease models
Peripheral MAO-B Targeting
Low lipophilicity and high polarity
CNS penetration endpoint review
3D Fragment Library Synthesis
Fully saturated sp³ scaffold
Structural diversity and selectivity screening
Quote Request

Request a Quote for 4-(2-Aminopropan-2-yl)oxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.